molecular formula C22H19NO2 B11555322 1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone

1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone

Cat. No.: B11555322
M. Wt: 329.4 g/mol
InChI Key: ABOZFKFLZRTOEK-UHFFFAOYSA-N
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Description

1-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanone moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-aminoacetophenone. The reaction is catalyzed by an acid, such as glacial acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Oximes and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antimicrobial action, where it can disrupt essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE oximes: These compounds have similar structures but with an oxime functional group.

    4-({(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: A related compound with a triazole-thiol moiety.

Uniqueness

1-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

1-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C22H19NO2/c1-17(24)20-9-11-21(12-10-20)23-15-18-7-13-22(14-8-18)25-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3

InChI Key

ABOZFKFLZRTOEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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